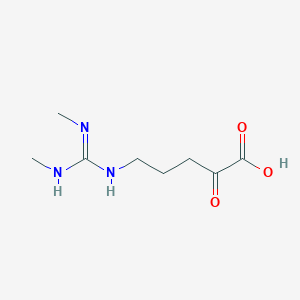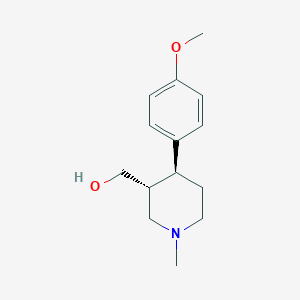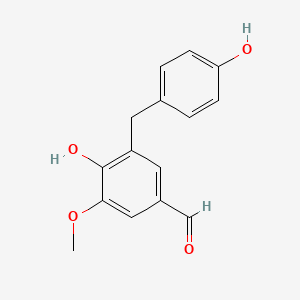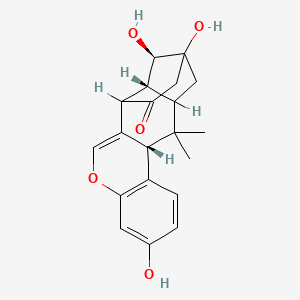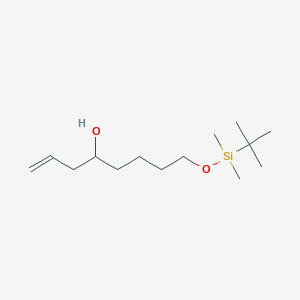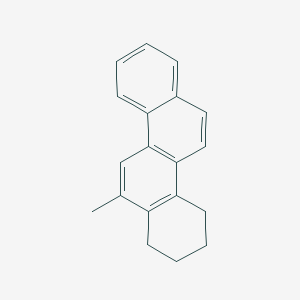![molecular formula C₁₄H₁₂O₃ B1145360 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 27421-18-7](/img/structure/B1145360.png)
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The addition of the 1,1-dimethylpropargyloxy group to the coumarin structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the alkylation of 7-hydroxycoumarin with 1,1-dimethylpropargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction conditions include heating the mixture to around 50°C to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The propargyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-(1,1-dimethylpropargyloxy)-2H-chromen-2-one, while reduction can produce 7-(1,1-dimethylpropyl)coumarin.
科学研究应用
7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in photonic devices.
作用机制
The mechanism of action of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its fluorescence properties also make it useful for tracking and imaging cellular processes .
相似化合物的比较
Similar Compounds
7-Hydroxycoumarin: A precursor in the synthesis of 7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one, known for its anticoagulant properties.
7-Methoxycoumarin: Similar in structure but with a methoxy group instead of the propargyloxy group, used in various photophysical studies.
7-Ethoxy-4-methylcoumarin: Another derivative with different substituents, used in fluorescence studies and as a biochemical reagent.
属性
CAS 编号 |
27421-18-7 |
|---|---|
分子式 |
C₁₄H₁₂O₃ |
分子量 |
228.24 |
同义词 |
7-[(1,1-Dimethyl-2-propynyl)oxy]-2H-1-benzopyran-2-one; 7-[(1,1-Dimethyl-2-propynyl)oxy]-coumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


